molecular formula C18H21NO B1200850 2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole

2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole

Cat. No. B1200850
M. Wt: 267.4 g/mol
InChI Key: DIHHLRLLBQWWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole is a member of isoindoles.

Scientific Research Applications

Tubulin Polymerization Inhibition

A study identified structural elements in the 12-formyl-5,6-dihydroindolo[2, 1-a]isoquinoline system, which includes 2-phenylindole derivatives like 2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole, required for inhibiting tubulin polymerization. This action is crucial in cytostatics, and derivatives demonstrated a range of cytostatic activity and disrupted microtubule assembly (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Autoxidation and Nucleophilic Substitutions

Research on 2-ethoxyindoles, closely related to 2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole, revealed insights into their autoxidation and nucleophilic substitution reactions. These findings are significant in understanding the chemical behavior and potential applications of similar compounds (Nakagawa & Hino, 1970).

Crystallography and Molecular Structure Analysis

A study focused on the crystal and molecular structure of 2-(4-Ethoxyphenyl)isoindoline-1,3-dione, a compound structurally similar to 2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole. It highlights the non-planar molecular structure and the intermolecular hydrogen bonding, providing a foundation for understanding the physical and chemical properties of similar compounds (Duru, Evecen, Tanak, & Ağar, 2018).

Liquid Crystal Synthesis and Characterization

Research on 2-phenylisoindoles as core units in asymmetric mesogenic molecules sheds light on the potential of compounds like 2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole in the creation of liquid crystals. The study's focus on phase behavior and mesophase formation is crucial for applications in materials science and nanotechnology (Jow & Dingemans, 2002).

Intermolecular Interaction Analysis

A detailed quantitative analysis of intermolecular interactions in a related compound, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, highlighted the anisotropic distribution of interaction energies, indicating potential applications in new material design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

properties

Product Name

2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole

InChI

InChI=1S/C18H21NO/c1-4-20-18-8-6-5-7-17(18)19-11-15-9-13(2)14(3)10-16(15)12-19/h5-10H,4,11-12H2,1-3H3

InChI Key

DIHHLRLLBQWWDB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CC3=C(C2)C=C(C(=C3)C)C

Canonical SMILES

CCOC1=CC=CC=C1N2CC3=C(C2)C=C(C(=C3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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